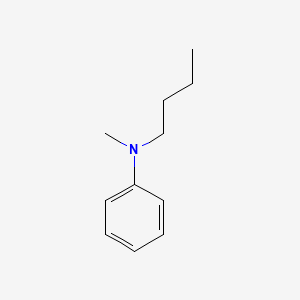

n-Butyl-N-methylaniline

Descripción general

Descripción

N-Butyl-N-methylaniline is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .

Synthesis Analysis

The synthesis of n-Butyl-N-methylaniline involves the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) . The selective N-alkylation of amines is an important and widely applied chemical transformation in organic synthesis, especially for the synthesis of bio-active compounds .Molecular Structure Analysis

The molecular formula of n-Butyl-N-methylaniline is C11H17N . The average mass is 163.259 Da and the monoisotopic mass is 163.136093 Da .Chemical Reactions Analysis

Aniline, an important model system for biological chromophores, undergoes ultrafast H-atom loss upon absorption of an ultraviolet photon . By varying the number and position of methyl substituents on both the aromatic ring and amine functional group, we can explore the ultrafast production of photofragments as a function of molecular structure .Physical And Chemical Properties Analysis

N-Butyl-N-methylaniline is a colorless viscous liquid . The substance turns brown when exposed to air . It is insoluble in water .Aplicaciones Científicas De Investigación

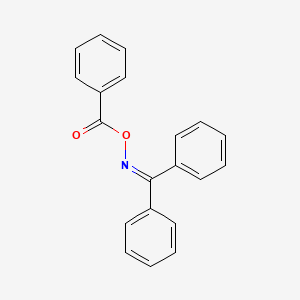

1. Application in Palladium-Catalyzed Asymmetric Alkylation

N-(tert-butyl)-N-methylanilines have been found to possess C(aryl)–N(amine) bond axial chirality. These compounds have been used successfully in palladium-catalyzed asymmetric allylic alkylation of allylic esters with malonates, achieving up to 95% enantiomeric excess (ee) (Mino et al., 2015).

2. Sterically Crowded N-Substituted Aminodichlorophosphine

N-(2,4-di-t-butylphenyl)-N-methylaminodichlorophosphine, a sterically crowded compound, was synthesized from reactions involving N-methylanilines. This compound plays a role in the preparation of novel unsymmetrical diphosphenes (Rivière et al., 2002).

3. Enzymatic Polymerization of N-Substituted Aniline Derivatives

A variety of water-soluble N-substituted poly(alkylanilines) (PNAAs) like poly(N-methylaniline) and poly(N-butylaniline) have been synthesized using enzymes. These polymers exhibit multiple and reversible optical transitions, which are significant for applications involving polaron and bipolaron states (Nabid & Entezami, 2005).

4. Cobalt-Catalyzed Stereospecific Tandem Bond Formation

Cobalt(II)-catalyzed stereospecific coupling of N-methylanilines with styrene oxides has been developed. This process involves tandem C-N and C-O bond formation and can react optically active epoxide with high optical purity (Satheesh et al., 2018).

5. Vapour Phase Alkylation of Aniline

N-methylaniline is important in industries like paper, textile dyes, drugs, perfumes, and explosives. Vapour phase alkylation of aniline with methanol to form N-methylaniline has been studied, showing higher selectivity and requiring milder operating conditions than commercial catalysts (Nehate & Bokade, 2009).

6. N-C Axially Chiral Anilines

N-Aryl-N-methyl-2-tert-butyl-6-methylaniline derivatives exhibit rotationally stable N-C axially chiral structure. The electronic effect of para-substituents on the aryl group significantly influences the rotational barriers, which is essential for understanding molecular motion and interactions (Iwasaki et al., 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The selective N-alkylation of amines continues to be an important and widely applied chemical transformation in organic synthesis . In this respect, particularly N-methylation of amines is interesting, since this transformation is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible . While classical methods for N-alkylation rely mainly on toxic and waste-generating alkylating agents like formaldehyde and alkyl halides, modern hydrogen autotransfer (also called hydrogen borrowing) reactions offer an attractive alternative .

Propiedades

IUPAC Name |

N-butyl-N-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-4-10-12(2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRCMGYQFGOZLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341973 | |

| Record name | n-Butyl-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Butyl-N-methylaniline | |

CAS RN |

3416-49-7 | |

| Record name | n-Butyl-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

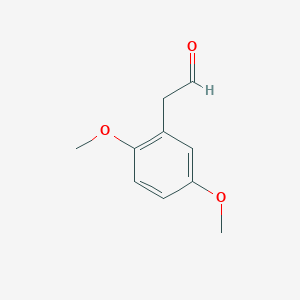

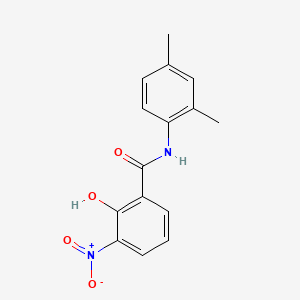

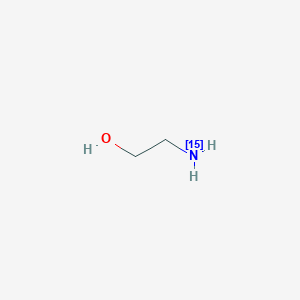

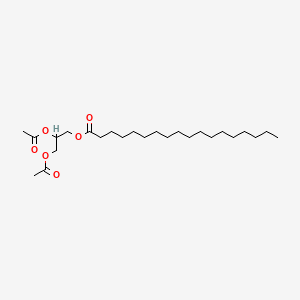

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.